molecular formula C8H10N4 B8360757 2,3-Diamino-4,6-dimethyl-5-pyridinecarbonitrile

2,3-Diamino-4,6-dimethyl-5-pyridinecarbonitrile

Cat. No. B8360757
M. Wt: 162.19 g/mol
InChI Key: XDGKVHRTHRLPCF-UHFFFAOYSA-N
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Patent
US05620978

Procedure details

A mixture of 1.16 g (6.04 mmol) of 2-amino-4,6-dimethyl-3-nitro-5-pyridinecarbonitrile (17) and 5.72 g (30.1 mmol) of SnCl2 in 15 mL of ethanol was heated at 70° C. for 1 h. The solution was evaporated and the residue was treated with 40% NaOH to pH=12. The mixture was filtered and the solid was dried to leave a yellow solid. The solid was stirred with ethyl acetate (100 mL) and the mixture was filtered. The filtrate was evaporated to leave a pale yellow solid (410 mg, 41%). 1H NMR (CDCl3), 2,334 (s, 3), 2.522 (s, 3), 3.151 (mb, 2), 4.65 (mb, 2).
Name
2-amino-4,6-dimethyl-3-nitro-5-pyridinecarbonitrile
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
41%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([CH3:11])[C:5]([C:12]#[N:13])=[C:4]([CH3:14])[N:3]=1.Cl[Sn]Cl.C(OCC)(=O)C>C(O)C>[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:11])[C:5]([C:12]#[N:13])=[C:4]([CH3:14])[N:3]=1

Inputs

Step One
Name
2-amino-4,6-dimethyl-3-nitro-5-pyridinecarbonitrile
Quantity
1.16 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1[N+](=O)[O-])C)C#N)C
Name
Quantity
5.72 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with 40% NaOH to pH=12
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=C1N)C)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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